Taccalonolide A

Descripción general

Descripción

Taccalonolide A is a microtubule stabilizer isolated from plants of the genus Tacca, known for its potent in vivo antitumor activity and ability to overcome multiple mechanisms of drug resistance. It represents a novel class of microtubule-stabilizing agents that differ structurally and biologically from other classes such as taxanes .

Synthesis Analysis

The synthesis of taccalonolide A and its derivatives has been a subject of interest due to their significant antitumor properties. A semisynthetic product, taccalonolide AJ, was generated from taccalonolide A through a two-step reaction involving hydrolysis and oxidation to introduce an epoxide group at C-22-C-23, which significantly increases its antiproliferative potency . Another approach to the taccalonolide skeleton starts from trans-androsterone, featuring a cyclic hydroboration carbonylation reaction, Claisen rearrangement, and a catalytic Ullmann-type cyclization .

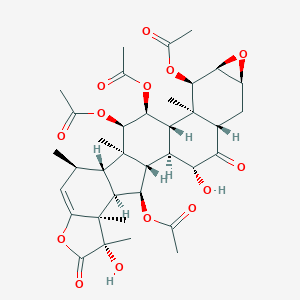

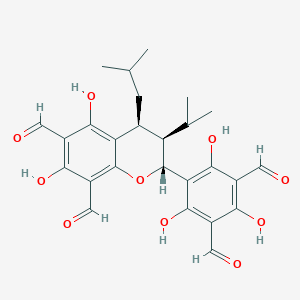

Molecular Structure Analysis

Taccalonolides are highly oxygenated pentacyclic steroids. Their unique structure includes various functionalities that have been explored through identification of minor constituents of natural origin and semi-synthesis. The covalent binding site of taccalonolides to microtubules has been identified at β-tubulin D226, which is crucial for their microtubule-stabilizing activity .

Chemical Reactions Analysis

Chemical reactions involving taccalonolide A have been studied to understand its structure-activity relationships. Hydrolysis reactions have led to the discovery of new taccalonolides with varying biological activities . Epoxidation of the C-22,23 double bond has been shown to significantly enhance the microtubule stabilizing potency of taccalonolides . Other chemical reactions such as reductions, hydrogenation, acetylation, and oxidation have been performed to study the functional groups' contributions to the activity of taccalonolide A10.

Physical and Chemical Properties Analysis

Taccalonolides, being steroidal in nature, possess certain physical and chemical properties that contribute to their biological activity. The presence of an epoxide group at C-22-C-23 is a key determinant of their potency as microtubule stabilizers. The modifications of the taccalonolide structure, such as epoxidation, have been shown to improve their antiproliferative properties and their ability to overcome drug resistance . The chemical stability and reactivity of taccalonolides under various conditions have been explored to optimize their synthesis and enhance their therapeutic potential10.

Aplicaciones Científicas De Investigación

Application in Cancer Research

- Scientific Field : Oncology .

- Summary of the Application : Taccalonolides, including Taccalonolide A, are a class of microtubule-stabilizing agents isolated from Tacca chantrieri. They have been studied for their potential in cancer treatment .

- Methods of Application or Experimental Procedures : Taccalonolides A, E, B, and N were studied in vitro against cell lines that overexpress P-glycoprotein (Pgp) and multidrug resistance protein 7 (MRP7). In addition, taccalonolides A and E were tested in vivo against a doxorubicin- and paclitaxel-resistant Pgp-expressing tumor, Mam17/ADR .

- Results or Outcomes : The taccalonolides were found to be effective against cell lines that overexpress Pgp and MRP7. Moreover, taccalonolides A and E showed high activity in vivo against a doxorubicin- and paclitaxel-resistant Pgp-expressing tumor . These findings suggest that taccalonolides have advantages over the taxanes in their ability to circumvent multiple drug resistance mechanisms .

Microtubule Stabilization

- Scientific Field : Cell Biology .

- Summary of the Application : Taccalonolides, including Taccalonolide A, are known to stabilize microtubules, which are a fundamental part of the cell cytoskeleton involved in cell proliferation . This makes them potential targets in clinical cancer therapy .

- Methods of Application or Experimental Procedures : Taccalonolides are studied for their ability to stabilize tubulin polymerization, which is crucial for the formation and function of microtubules .

- Results or Outcomes : Taccalonolides have been found to induce the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .

Overcoming Drug Resistance

- Scientific Field : Pharmacology .

- Summary of the Application : Taccalonolides have shown potential in overcoming multi-drug resistance mechanisms, which is a significant challenge in cancer treatment .

- Methods of Application or Experimental Procedures : Studies have been conducted to test the effectiveness of Taccalonolides against cell lines that overexpress P-glycoprotein (Pgp) and multidrug resistance protein 7 (MRP7), which are often associated with drug resistance .

- Results or Outcomes : Taccalonolides have been found to be effective against cell lines that overexpress Pgp and MRP7, suggesting their potential in overcoming drug resistance .

Covalent Binding to β-Tubulin

- Scientific Field : Biochemistry .

- Summary of the Application : Taccalonolide AJ, a type of Taccalonolide, can stabilize tubulin polymerization by covalently binding to β-tubulin . This enables it to play a role in the treatment of tumors .

- Methods of Application or Experimental Procedures : The covalent binding of Taccalonolide AJ to β-tubulin has been studied using X-ray diffraction analysis .

- Results or Outcomes : The covalent binding site of Taccalonolide AJ was found to be at β-tubulin D226 . This unique mechanism of action suggests that Taccalonolides may have potential in treating various types of tumors .

Potential in Overcoming Taxane Resistance

- Scientific Field : Pharmacology .

- Summary of the Application : Taccalonolides have shown potential in overcoming taxane resistance, which is a significant challenge in cancer treatment .

- Methods of Application or Experimental Procedures : Studies have been conducted to test the effectiveness of Taccalonolides against taxane-resistant cancer cells .

- Results or Outcomes : Taccalonolides have been found to be effective against taxane-resistant cancer cells, suggesting their potential in overcoming drug resistance .

Microtubule Bundling

- Scientific Field : Cell Biology .

- Summary of the Application : Taccalonolides are known to promote bundling of interphase microtubules .

- Methods of Application or Experimental Procedures : The ability of Taccalonolides to promote microtubule bundling has been studied in interphase cells .

- Results or Outcomes : Taccalonolides have been found to induce the formation of multiple asters in mitotic cells, which are markedly distinct from the microtubule spindle in normal mitotic cells .

Safety And Hazards

Taccalonolide A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Taccalonolides have captured numerous attention in the field of medicinal chemistry due to their variety of structures, unique mechanism of action, and low toxicity . They have promise as a new and effective cancer-fighting agent to circumvent multiple drug resistance mechanisms . Future research may focus on the development of new antitumor drugs, especially for solid tumors .

Propiedades

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTJLTMUKRRHAT-VJAKQJMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910895 | |

| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taccalonolide A | |

CAS RN |

108885-68-3 | |

| Record name | Taccalonolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)

![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)

![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)